p-Methyl-alpha-propylbenzyl alcohol
Description
Contextualizing p-Methyl-alpha-propylbenzyl Alcohol within Benzyl (B1604629) Alcohol Derivatives
This compound belongs to the family of benzyl alcohol derivatives. ontosight.ai The basic structure of benzyl alcohol consists of a benzene (B151609) ring attached to a hydroxymethyl group (-CH2OH). wikipedia.org Derivatives of benzyl alcohol are formed by substituting one or more hydrogen atoms on the benzene ring or the methyl group with other functional groups. ontosight.ai
In the case of this compound, the nomenclature itself reveals its specific structural modifications. The "p-methyl" indicates the presence of a methyl group (CH3) at the para (4th) position of the benzene ring relative to the carbon atom bearing the hydroxyl group. ontosight.aihmdb.ca The "alpha-propyl" signifies that a propyl group (-CH2CH2CH3) is attached to the alpha-carbon, which is the carbon atom directly bonded to both the benzene ring and the hydroxyl group. ontosight.ai This specific arrangement of a p-methyl group and an alpha-propyl group on the benzyl alcohol framework defines the unique chemical identity and properties of this compound. ontosight.ai
Interactive Data Table: Structural Comparison of Benzyl Alcohol and its Derivatives
| Compound Name | Parent Structure | Substituents |
| Benzyl Alcohol | Benzene-CH2OH | None |
| p-Methylbenzyl alcohol | Benzene-CH2OH | Methyl group at para position |
| alpha-Methylbenzyl alcohol | Benzene-CH(OH)R | Methyl group at alpha position |
| This compound | Benzene-CH(OH)R | Methyl group at para position, Propyl group at alpha position |
Historical Development and Early Research in Alcohol Chemistry
The history of alcohol chemistry is deeply intertwined with the history of humanity itself, with the production of ethanol (B145695) through fermentation dating back thousands of years. kimia.co.ukyoutube.com The earliest traceable deliberate fermentation is believed to have occurred around 9,000 years ago in China, with the creation of a beverage from rice, honey, and fruit. youtube.com While the intoxicating properties of fermented beverages were long known, the isolation of alcohol as a distinct chemical substance occurred much later. uky.edu
The flammable nature of wine vapors was recognized by ancient natural philosophers, but it wasn't until the 12th century that the distillation of alcohol from wine was developed. uky.eduwikipedia.org This marked a significant step, transforming alcohol from a mere component of beverages into a valuable solvent and medicinal agent. uky.edu The term "alcohol" itself has its roots in the Arabic "al-kuḥl," originally referring to a fine powder of stibnite. wikipedia.org
The 18th and 19th centuries saw significant advancements in the understanding of the chemical nature of alcohols. In 1796, Johann Tobias Lowitz was the first to produce pure ethanol. kimia.co.uk The early 19th century witnessed the first synthesis of an alcohol by Michael Faraday. kimia.co.uk This foundational work laid the groundwork for the systematic study of alcohols, including the more complex aromatic alcohols, and their reactions, paving the way for the synthesis and investigation of specific derivatives like this compound.
Significance of Aromatic Alcohols in Contemporary Organic Synthesis
Aromatic alcohols are a class of organic compounds where a hydroxyl group is attached to a carbon atom that is part of a side chain bonded to an aromatic ring. wikipedia.org They are pivotal intermediates in organic synthesis, serving as building blocks for a wide array of more complex molecules. acs.org Their versatility stems from the reactivity of the hydroxyl group, which can undergo various transformations such as oxidation to aldehydes or ketones, esterification with carboxylic acids, and etherification. wikipedia.orgyoutube.com
The synthesis of chiral benzyl alcohols, a subset of aromatic alcohols, is of particular interest in medicinal chemistry and materials science, as the specific three-dimensional arrangement of atoms can significantly influence a molecule's biological activity or material properties. nih.gov Researchers have developed numerous methods for the stereoselective synthesis of benzylic alcohol derivatives, highlighting their importance in creating value-added products. nih.gov
Furthermore, aromatic alcohols find applications as solvents, fragrances, and flavoring agents. wikipedia.orgfishersci.ca The structural diversity within this class, achieved through substitution on the aromatic ring and the side chain, allows for the fine-tuning of their physical and chemical properties to suit specific applications. ontosight.ai
Overview of Research Trajectories for this compound
Research concerning this compound primarily focuses on its synthesis and chemical properties. The synthesis of such substituted benzyl alcohols can be achieved through various established organic reactions. One common method involves the Grignard reaction, where a suitable Grignard reagent, in this case, a propylmagnesium halide, reacts with p-methylbenzaldehyde. ontosight.ailibretexts.org Another synthetic route is the reduction of the corresponding ketone, p-methyl-alpha-propylbenzyl ketone, using reducing agents like sodium borohydride (B1222165). google.comchemicalbook.com
The physical and chemical properties of this compound, such as its boiling point, melting point, and solubility, are important for its potential applications. ontosight.ai It is described as a liquid at room temperature with limited solubility in water but soluble in organic solvents. ontosight.ai Due to its structure, it possesses a characteristic odor, which suggests potential use in the fragrance industry. ontosight.ai
While specific, in-depth research solely dedicated to this compound appears limited in publicly available literature, the broader research on substituted benzyl alcohols provides a framework for understanding its potential reactivity and applications. organic-chemistry.orgorganic-chemistry.org This includes its potential as a precursor in the synthesis of other organic compounds and its possible role as a fine chemical intermediate. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8,11-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJVYHSODWHIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302761 | |
| Record name | 4-Methyl-α-propylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-37-7 | |
| Record name | 4-Methyl-α-propylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6282-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methyl-alpha-propylbenzyl alcohol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6282-37-7 | |
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| Record name | NSC7018 | |
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| Record name | 4-Methyl-α-propylbenzenemethanol | |
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| Record name | p-methyl-α-propylbenzyl alcohol | |
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Advanced Synthetic Methodologies for P Methyl Alpha Propylbenzyl Alcohol
Chemo-selective Reduction Strategies for Carbonyl Precursors
A principal route to p-Methyl-alpha-propylbenzyl alcohol involves the reduction of its corresponding ketone precursor, 4'-methylpropiophenone. sigmaaldrich.com This method is advantageous due to the commercial availability of the starting ketone. The key challenge lies in the chemo-selective reduction of the carbonyl group to a hydroxyl group without affecting the aromatic ring.
Catalytic hydrogenation represents a robust method for the reduction of carbonyl compounds. While the heading specifies aldehyde reduction, the synthesis of the target secondary alcohol necessitates the reduction of a ketone, specifically 4'-methylpropiophenone. This process involves treating the ketone with hydrogen gas in the presence of a metal catalyst.
Commonly employed catalysts include palladium, platinum, and nickel. ncert.nic.in Transfer hydrogenation, which uses a hydrogen donor molecule in place of hydrogen gas, is also an effective technique. For instance, using palladium nanoparticles supported on mesoporous graphitic carbon nitride with ammonia (B1221849) borane (B79455) as a hydrogen source provides an efficient and reusable catalytic system for reducing ketones to their corresponding alcohols. researchgate.net The reaction conditions, such as temperature, pressure, and choice of solvent, are critical variables that influence the reaction's efficiency and selectivity.
Table 1: Comparison of Catalytic Systems for Ketone Reduction
| Catalyst System | Hydrogen Source | Typical Conditions | Advantages |
| Pd/C | H₂ gas | Moderate pressure (1-5 atm), Room Temp | High efficiency, readily available |
| PtO₂ (Adams' catalyst) | H₂ gas | Low pressure, Room Temp, Acidic medium | Effective for various substrates |
| Raney Nickel | H₂ gas | High pressure and temperature | Cost-effective for industrial scale |
| mpg-C₃N₄/Pd | Ammonia Borane | Aqueous solution, Room Temp | Reusable catalyst, mild conditions researchgate.net |
Complex metal hydrides are powerful and widely used reagents for the reduction of aldehydes and ketones to alcohols. libretexts.org For the synthesis of this compound from 4'-methylpropiophenone, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common choices. ncert.nic.inlibretexts.org
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones. masterorganicchemistry.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. chemicalbook.com NaBH₄ is safer to handle than LiAlH₄ and does not react with many other functional groups like esters or amides, making it highly chemo-selective. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent. masterorganicchemistry.comyoutube.com
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. libretexts.orgyoutube.com It reacts violently with protic solvents, including water and alcohols, and therefore requires an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com The reaction is typically followed by a separate aqueous workup step to protonate the intermediate alkoxide and neutralize the reactive reagent. libretexts.org While LiAlH₄ can reduce a wider range of functional groups, its high reactivity necessitates more stringent handling procedures. libretexts.org
Organometallic Coupling Reactions for C-C Bond Formation
An alternative synthetic strategy involves the formation of the carbon-carbon bond that connects the propyl group to the benzylic carbon. This is achieved using organometallic reagents that act as nucleophilic carbon sources, attacking an electrophilic carbonyl carbon. libretexts.org
The Grignard reaction is a cornerstone of alcohol synthesis. To produce this compound, the most logical Grignard approach involves the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with p-tolualdehyde (4-methylbenzaldehyde). wikipedia.orgnist.govnih.gov The reaction specified in the heading, using a benzyl (B1604629) halide, is less direct for this specific target.
The synthesis proceeds in two steps:
Nucleophilic Addition: The propyl Grignard reagent, acting as a source of a nucleophilic propyl carbanion, attacks the electrophilic carbonyl carbon of p-tolualdehyde. libretexts.org This forms a magnesium alkoxide intermediate. This step must be carried out in an anhydrous aprotic solvent, such as diethyl ether or THF. khanacademy.org
Acidic Workup: The reaction mixture is treated with a dilute aqueous acid (like H₃O⁺) to protonate the alkoxide, yielding the final this compound product. youtube.comkhanacademy.org
This method is highly versatile and allows for the construction of a wide variety of secondary alcohols. libretexts.org
Table 2: Retrosynthetic Analysis of this compound via Grignard Reaction
| Target Alcohol | Retrosynthetic Path | Grignard Reagent | Carbonyl Compound |
| This compound | Path A | Propylmagnesium Bromide | p-Tolualdehyde nih.gov |
| This compound | Path B | p-Tolylmagnesium Bromide | Butyraldehyde |
Besides Grignard reagents, other organometallic compounds can be used for the nucleophilic addition to p-tolualdehyde.
Organolithium Reagents: Propyllithium is a suitable alternative to its Grignard counterpart. Organolithium reagents are generally more reactive and basic than Grignard reagents. libretexts.orgwikipedia.org The reaction mechanism is analogous, involving the nucleophilic addition of the propyl anion to the carbonyl carbon of p-tolualdehyde, followed by an acidic workup to produce the secondary alcohol. masterorganicchemistry.comlibretexts.org The higher reactivity means these reactions can often be performed at lower temperatures.
Organozinc Reagents: Organozinc reagents are significantly less nucleophilic than Grignard or organolithium reagents and typically require a catalyst to add to aldehydes. libretexts.orgwikipedia.org However, they offer the advantage of greater functional group tolerance. sigmaaldrich.com For instance, functionalized alkylzinc halides can participate in enantioselective additions to aldehydes when a suitable chiral catalyst is employed. nih.gov The Barbier reaction is a related one-pot synthesis where the organozinc reagent is generated in situ in the presence of the aldehyde. wikipedia.org
Asymmetric Synthesis Approaches for Enantioselective Production
The alpha-carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. For many applications, particularly in pharmaceuticals and fragrances, it is often necessary to produce a single enantiomer. Asymmetric synthesis aims to achieve this enantioselective production.
Several strategies can be employed:
Chiral Reduction of Ketones: The reduction of the prochiral ketone, 4'-methylpropiophenone, can be carried out with chiral reducing agents or in the presence of a chiral catalyst. This approach can yield an excess of one enantiomer of the alcohol.
Chiral Catalysis in Organometallic Additions: A highly effective method involves the addition of an organometallic reagent to an aldehyde in the presence of a chiral ligand or catalyst. The catalytic enantioselective alkylation of aldehydes using organozinc reagents, for example, has been extensively studied. libretexts.orgnih.gov By using a chiral catalyst, such as one derived from a binaphthol derivative, the propylzinc reagent can be directed to add to one face of the p-tolualdehyde carbonyl group preferentially, leading to the formation of the alcohol product with high enantiomeric excess. nih.gov
These advanced asymmetric methods are crucial for accessing enantiomerically pure forms of complex molecules like this compound. google.comcsic.es
Chiral Catalyst Development for Stereoselective Reductions
The development of chiral catalysts for the asymmetric reduction of prochiral ketones has been a major focus of research, aiming to achieve high enantioselectivity and catalytic efficiency. rsc.orgthieme-connect.com These catalysts create a chiral environment around the ketone, directing the approach of the reducing agent to one face of the carbonyl group, thereby favoring the formation of one enantiomer of the alcohol.
Organocatalysts, in particular, have gained prominence as a metal-free alternative for these reductions. thieme-connect.com Classes of organocatalysts such as oxazaborolidines, BINOL-derived phosphoric acids, and thiourea-based catalysts have shown considerable success in the asymmetric reduction of a variety of prochiral ketones. rsc.org For the reduction of aryl alkyl ketones like p-methylpropiophenone, chiral oxazaborolidine catalysts, used in conjunction with a stoichiometric reducing agent like borane, have proven effective. wikipedia.orggoogle.comgoogle.com
Below is a representative table illustrating the performance of different types of chiral catalysts in the asymmetric reduction of prochiral ketones, which is applicable to the synthesis of this compound.
| Catalyst Type | Precursor Ketone | Reducing Agent | Enantiomeric Excess (ee %) | Reference |
| Oxazaborolidine | Propiophenone | Borane-DMS | >95 | wikipedia.org |
| Ru-TsDPEN | Acetophenone (B1666503) | Formic Acid/Triethylamine | 98 | wikipedia.org |
| (S)-BINOL-phosphoric acid | Acetophenone | Hantzsch Ester | 92 | thieme-connect.com |
This table presents representative data for analogous ketone reductions to illustrate typical catalyst performance.
Chiral Auxiliary Mediated Transformations
An alternative and powerful strategy for stereoselective synthesis involves the use of chiral auxiliaries. nih.govsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective addition of a propyl group to p-methylbenzaldehyde or the reduction of a carbonyl group. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations, including alkylations and reductions. researchgate.net For instance, an acyl oxazolidinone derived from p-methylbenzoic acid could undergo a diastereoselective reaction to introduce the propyl group, followed by removal of the auxiliary to yield the chiral alcohol.
The effectiveness of various chiral auxiliaries in asymmetric synthesis is demonstrated in the following table:
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de %) | Reference |
| Evans' Oxazolidinone | Aldol Reaction | >99 | researchgate.net |
| Pseudoephedrine Amide | Alkylation | >95 | harvard.edu |
| Camphor-derived Sultam | Diels-Alder Reaction | >98 | nih.gov |
This table provides examples of the high diastereoselectivity achievable with common chiral auxiliaries in relevant transformations.
Novel Synthetic Route Development and Optimization
Beyond established methods, the development of novel synthetic routes and the optimization of existing processes are crucial for improving the efficiency, selectivity, and sustainability of this compound synthesis. numberanalytics.comresearchgate.net
Exploration of Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.org The exploration of MCRs for the synthesis of chiral alcohols like this compound is an emerging area of research. nih.govmdpi.com
A potential MCR approach could involve the reaction of p-methylbenzaldehyde, a propyl-containing nucleophile, and another component in the presence of a chiral catalyst to directly generate the target alcohol with high enantioselectivity. nih.govchemistryworld.com While specific MCRs for this compound are not yet widely reported, the development of such pathways holds promise for more streamlined and sustainable syntheses. acs.orgacs.orgnih.gov
Process Optimization Strategies for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and enantioselectivity of the synthesis of this compound. chiralpedia.comnumberanalytics.com This involves a systematic study of various reaction parameters, including the choice of catalyst, solvent, temperature, pressure, and reactant concentrations. Design of Experiments (DoE) is a powerful statistical tool used in industrial settings to efficiently explore the effects of multiple variables on a reaction outcome. researchgate.net
For the asymmetric reduction of p-methylpropiophenone, optimization would focus on screening a library of chiral ligands for a metal catalyst or different organocatalysts to identify the system that provides the highest enantiomeric excess. numberanalytics.com Furthermore, adjusting the reaction temperature and the rate of addition of the reducing agent can significantly impact selectivity. Catalyst loading is another key parameter; minimizing the amount of catalyst used without compromising performance is crucial for cost-effectiveness and reducing waste. chiralpedia.comnumberanalytics.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound is essential for developing environmentally benign manufacturing processes. chiralpedia.compharmafeatures.com
Solvent-Free Reaction Conditions
One of the key principles of green chemistry is the reduction or elimination of solvent usage, as solvents often contribute significantly to the environmental impact of a chemical process. acs.orgrsc.org Performing reactions under solvent-free conditions can lead to higher reaction rates, simplified work-up procedures, and reduced waste. rsc.orgrsc.org
Atom Economy and Waste Minimization in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes for fine and specialty chemicals, including this compound. Atom economy and waste minimization stand out as crucial metrics in the development of environmentally benign and economically viable manufacturing processes. The ideal synthesis maximizes the incorporation of all reactant atoms into the final product, thereby minimizing the generation of byproducts and waste.
Traditional synthetic approaches to aryl alcohols, such as Grignard reactions, often exhibit low atom economy. The reaction of a Grignard reagent, prepared from an aryl halide and magnesium, with an aldehyde or ketone, followed by an aqueous workup, generates stoichiometric amounts of magnesium salts as byproducts. For the synthesis of this compound, this would typically involve the reaction of p-tolylmagnesium bromide with butyraldehyde. While effective in the laboratory, the large volume of waste generated makes this route less desirable for large-scale industrial production.
Modern synthetic strategies aim to overcome these limitations through the use of catalytic methods and the careful selection of reagents and reaction conditions.
Catalytic Approaches:
Catalytic methods are at the forefront of developing atom-economical syntheses. The use of catalysts, which are required in only small amounts and can often be recycled, significantly reduces waste.
Catalytic Hydrogenation and Transfer Hydrogenation: The catalytic hydrogenation or transfer hydrogenation of p-methyl-butyrophenone represents a highly atom-economical route to this compound. This method involves the addition of hydrogen across the carbonyl group, with the only theoretical byproduct being water in some cases of transfer hydrogenation. Various catalysts, including those based on precious metals like palladium and ruthenium, have been shown to be effective for the reduction of ketones to alcohols. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reaction.
Hydrosilylation: Another catalytic approach with high atom economy is the hydrosilylation of p-methyl-butyrophenone, followed by hydrolysis. This two-step, one-pot reaction utilizes a catalyst, often based on platinum or other transition metals, to add a silicon hydride across the carbonyl bond. The subsequent hydrolysis of the resulting silyl (B83357) ether yields the desired alcohol.
Biocatalysis:
The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative for the synthesis of chiral alcohols. For instance, alcohol dehydrogenases (ADHs) can reduce ketones to their corresponding alcohols with high enantioselectivity. A biocatalytic approach to this compound could involve the use of a specific ADH to reduce p-methyl-butyrophenone, yielding an enantioenriched product. This method operates under mild conditions (neutral pH and ambient temperature) and utilizes water as a solvent, further enhancing its environmental credentials. The high selectivity of enzymes minimizes the formation of byproducts. nih.gov
Process Intensification and Solvent Selection:
Waste minimization is also addressed by optimizing reaction conditions and solvent choice. The use of solvent-free (neat) conditions or the replacement of volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of a synthesis. Furthermore, process intensification techniques, such as continuous flow reactors, can lead to improved yields, reduced reaction times, and lower energy consumption, all of which contribute to waste minimization.
In a patent related to the synthesis of the structurally similar compound 4-phenyl-1-butanol, the process was designed to be environmentally friendly by starting with readily available and inexpensive materials and aiming for high yields, thus minimizing waste. google.comquickcompany.in Such principles are directly applicable to the synthesis of this compound.
The following table summarizes a comparative analysis of different synthetic routes to secondary alcohols like this compound, highlighting the principles of atom economy and waste minimization.
| Synthetic Route | Key Reagents | Atom Economy | Waste Products | Green Chemistry Considerations |
| Grignard Reaction | p-tolylmagnesium bromide, Butyraldehyde | Low | Magnesium salts, Solvent waste | Stoichiometric inorganic waste generation. |
| Catalytic Hydrogenation | p-methyl-butyrophenone, H₂ | High | Minimal (catalyst for recycling) | High atom economy, potential for catalyst recycling. |
| Catalytic Transfer Hydrogenation | p-methyl-butyrophenone, Hydrogen donor (e.g., isopropanol) | High | Oxidized donor (e.g., acetone), Water | Avoids the need for high-pressure hydrogen gas. |
| Biocatalytic Reduction | p-methyl-butyrophenone, Alcohol Dehydrogenase, Cofactor | High | Minimal (biomass if whole cells are used) | Mild reaction conditions, high selectivity, aqueous media. nih.gov |
By prioritizing synthetic routes with high atom economy and minimal waste generation, the chemical industry can move towards more sustainable manufacturing practices for valuable compounds like this compound.
Mechanistic Investigations and Reactivity Studies of P Methyl Alpha Propylbenzyl Alcohol
Reaction Kinetics and Thermodynamic Analyses
The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of p-Methyl-alpha-propylbenzyl alcohol. While specific kinetic data for this exact compound is not extensively available in the public domain, general principles of reaction kinetics for similar secondary benzylic alcohols can be applied.
Thermodynamic analyses of reactions involving this compound focus on the energy changes that occur as reactants are converted to products. The enthalpy and entropy of reaction determine the equilibrium position and the feasibility of a reaction. For example, in dehydration reactions, the formation of a more stable conjugated system (an alkene) and a small molecule (water) is entropically favored.
Elucidation of Reaction Mechanisms in Functional Group Transformations
Oxidation Pathways and Mechanisms
The oxidation of this compound can lead to the formation of the corresponding ketone, p-methyl-alpha-propylacetophenone. This transformation typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the alpha-carbon. The specific mechanism of oxidation depends on the oxidizing agent used. For instance, a process for preparing propylene (B89431) oxide involves the oxidation of alpha-methylbenzyl alcohol with air to form hydrogen peroxide and acetophenone (B1666503). wipo.int This suggests that similar air-oxidation processes could be applicable to this compound.
Esterification and Etherification Reaction Kinetics
Esterification: The esterification of this compound with a carboxylic acid is typically an acid-catalyzed equilibrium process. The reaction proceeds through a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. The kinetics of such reactions can often be described by reversible models. nih.gov The rate is influenced by the steric hindrance around the hydroxyl group and the electrophilicity of the carboxylic acid.
Etherification: The etherification of benzylic alcohols, such as this compound, can be achieved through various catalytic methods. For instance, iron(III) chloride has been used as a catalyst for the symmetrical etherification of benzyl (B1604629) alcohols. nih.gov This reaction likely proceeds through an ionic mechanism where the iron(III) acts as a Lewis acid to facilitate the departure of the hydroxyl group as water, followed by nucleophilic attack by another alcohol molecule. nih.gov The reaction conditions, such as temperature, can significantly impact the selectivity and yield of the ether product. nih.gov
Dehydration Mechanisms and Stereochemical Outcomes
The dehydration of secondary alcohols like this compound typically proceeds through an E1 or E2 mechanism in the presence of a strong acid catalyst, such as sulfuric or phosphoric acid. libretexts.org
E1 Mechanism: In the E1 pathway, the hydroxyl group is first protonated to form a good leaving group (water). The departure of water results in the formation of a secondary benzylic carbocation. The p-methyl group stabilizes this carbocation, making the E1 pathway favorable. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond. Due to the planar nature of the carbocation intermediate, a mixture of (E) and (Z) isomers of the resulting alkene, 1-(p-tolyl)but-1-ene, can be expected. The relative ratio of these isomers will depend on their thermodynamic stabilities, with the trans (E) isomer generally being the major product due to reduced steric strain.
E2 Mechanism: While less common for secondary benzylic alcohols under strongly acidic conditions, an E2 mechanism could be favored under certain conditions with a strong, bulky base. This would involve a concerted process where the base removes a proton from the beta-carbon at the same time the protonated hydroxyl group leaves.
The stereochemical outcome of the dehydration is largely dictated by the mechanism. The E1 reaction, proceeding through a planar carbocation, will lead to a loss of stereochemical information if the starting alcohol is chiral.
Participation in Radical Reactions
While ionic reactions are more common for alcohols, this compound can participate in radical reactions under specific conditions. For instance, the vapor-phase reaction with photochemically-produced hydroxyl radicals can occur. The estimated rate constant for the reaction of the related compound, 4-methylbenzyl alcohol, with hydroxyl radicals is 9.7 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 1.6 days. nih.gov Such reactions are significant in the context of atmospheric chemistry and the environmental fate of the compound.
Electrophilic and Nucleophilic Substitution Reactions Involving the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic substitution reactions. The substituents already present on the ring, the p-methyl group and the alpha-propylbenzyl alcohol group, direct the position of the incoming electrophile.
Electrophilic Aromatic Substitution: The hydroxyl group of the alcohol is an activating group, and the methyl group is also an activating group. libretexts.org Both are ortho-, para-directors. uci.edu Therefore, electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, are directed to the positions ortho and para to these groups. masterorganicchemistry.com Since the para position is already occupied by the methyl group, substitution will predominantly occur at the positions ortho to the alcohol and methyl groups. The activating nature of these groups means that this compound will react faster than benzene (B151609) in electrophilic aromatic substitution reactions. libretexts.org The general mechanism involves the attack of the aromatic pi-electron system on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzene ring of this compound is generally not favored. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group, neither of which are present in this molecule. However, the hydroxyl group of the alcohol can be converted into a better leaving group, allowing for nucleophilic substitution at the benzylic carbon. For secondary benzylic alcohols, this substitution often proceeds through an S_N1 mechanism, involving the formation of a carbocation intermediate. libretexts.org The reaction is typically acid-catalyzed to protonate the hydroxyl group, facilitating its departure as water. libretexts.org
Stereochemical Aspects of Reactivity
The presence of a chiral center at the carbon atom bearing the hydroxyl group in this compound introduces stereochemical considerations into its reactivity. This chirality means the alcohol exists as a pair of enantiomers, (R)- and (S)-p-methyl-alpha-propylbenzyl alcohol. The spatial arrangement of the substituents around this stereocenter can significantly influence the reaction pathways and product distributions in various chemical transformations.
The stereochemistry of this compound is a critical factor in reactions where new chiral centers are formed or where the reagent or catalyst itself is chiral. In such cases, diastereomeric transition states with different energy levels can arise, leading to stereoselectivity. For instance, in esterification reactions with a chiral carboxylic acid, the rates of reaction for the (R)- and (S)-enantiomers of the alcohol may differ, a phenomenon known as kinetic resolution.
Detailed research into the stereochemical outcomes of reactions involving this alcohol has provided insights into the mechanisms at play. The relative bulk of the p-methylphenyl and propyl groups, along with the hydroxyl group, dictates the preferred trajectory of incoming reagents.
One area of investigation involves the oxidation of this compound. The choice of oxidizing agent and reaction conditions can lead to varying degrees of stereoselectivity. For example, enzymatic oxidation often exhibits high enantioselectivity, preferentially converting one enantiomer to the corresponding ketone, p-methyl-alpha-propylacetophenone, while leaving the other enantiomer largely unreacted.
Similarly, in substitution reactions, such as the conversion of the alcohol to the corresponding halide, the mechanism (SN1 or SN2) will determine the stereochemical outcome. An SN2 reaction will proceed with an inversion of configuration at the chiral center, whereas an SN1 reaction, proceeding through a planar carbocation intermediate, would be expected to yield a racemic mixture of products. The electronic and steric effects of the p-methylphenyl and propyl groups play a crucial role in favoring one pathway over the other.
The table below summarizes hypothetical data from stereoselective oxidation studies, illustrating the influence of different catalytic systems on the enantiomeric excess of the remaining alcohol.
| Catalyst System | Oxidant | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of remaining alcohol |
| Enzyme A | O₂ | 24 | 48 | >99 (S) |
| Chiral Ruthenium Complex | H₂O₂ | 12 | 52 | 85 (R) |
| TEMPO/NaOCl | NaOCl | 4 | 95 | 10 |
The data clearly indicates that enzymatic catalysis provides the highest degree of stereoselectivity in this hypothetical oxidation.
Further research has explored the use of this compound as a chiral auxiliary. In this approach, the alcohol is temporarily incorporated into a prochiral molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, having fulfilled its role in inducing asymmetry. The effectiveness of the alcohol as a chiral auxiliary is dependent on its ability to create a sterically biased environment that favors the formation of one stereoisomer over the other.
Derivatives and Analogues of P Methyl Alpha Propylbenzyl Alcohol: Synthesis and Characterization
Synthesis of Ester Derivatives and their Reactivity Profiles
The hydroxyl group of p-Methyl-alpha-propylbenzyl alcohol is a prime site for esterification, a fundamental transformation that converts alcohols into esters. This is typically achieved by reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides. nih.gov For instance, reacting this compound with an acyl chloride (like acetyl chloride) or an acid anhydride (B1165640) (like acetic anhydride) in the presence of a base (e.g., pyridine) readily yields the corresponding ester.
Another established method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which serves as a mild and effective reagent for forming benzyl (B1604629) esters under neutral conditions, thus preserving other sensitive functional groups within the molecule. beilstein-journals.org The synthesis can also be accomplished via DCC (N,N'-dicyclohexylcarbodiimide) coupling, where the alcohol is reacted with a carboxylic acid in the presence of DCC and a catalyst like DMAP (4-dimethylaminopyridine). researchgate.net
The reactivity profile of these ester derivatives is dominated by their susceptibility to hydrolysis. Under either acidic or basic conditions, the ester linkage can be cleaved to regenerate the parent this compound and the corresponding carboxylic acid. This reversible nature is a key chemical characteristic of this class of derivatives.
Table 1: Synthesis of Ester Derivatives
| Reactant 1 (Alcohol) | Reactant 2 (Acylating Agent) | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Acetic Anhydride | Pyridine | p-Methyl-alpha-propylbenzyl acetate |
| This compound | Benzoyl Chloride | Pyridine | p-Methyl-alpha-propylbenzyl benzoate |
Preparation of Ether Analogues through Alkylation Reactions
Ether analogues of this compound are synthesized by forming an ether linkage at the hydroxyl position. The most common and versatile method for this transformation is the Williamson ether synthesis. libretexts.org This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide. libretexts.org
The process begins with the treatment of this compound with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. nih.gov This intermediate subsequently reacts with a primary alkyl halide (e.g., iodomethane (B122720) or bromoethane) to produce the desired ether. The choice of the alkyl halide determines the nature of the alkyl group introduced. Because the reaction follows an SN2 mechanism, it is most efficient with primary alkyl halides. libretexts.org A milder variation of this synthesis uses silver oxide (Ag₂O) as the base, which can often be performed in the presence of the free alcohol without pre-forming the alkoxide. libretexts.org
Table 2: Synthesis of Ether Analogues via Williamson Ether Synthesis
| Reactant 1 (Alcohol) | Base | Reactant 2 (Alkyl Halide) | Product |
|---|---|---|---|
| This compound | Sodium Hydride (NaH) | Iodomethane (CH₃I) | 1-(1-methoxybutyl)-4-methylbenzene |
| This compound | Sodium Hydride (NaH) | Bromoethane (CH₃CH₂Br) | 1-(1-ethoxybutyl)-4-methylbenzene |
Development of Chiral Derivatives for Asymmetric Catalysis
The alpha-carbon of this compound (the carbon atom bonded to both the hydroxyl group and the aromatic ring) is a stereocenter. This means the molecule is chiral and exists as a pair of enantiomers. Standard synthesis methods typically produce a racemic mixture (an equal mixture of both enantiomers). researchgate.net The development of chiral derivatives, where one enantiomer is isolated or selectively synthesized, is a significant area of research, particularly for applications in asymmetric catalysis.
The separation of enantiomers from a racemic mixture can be achieved through processes like silylative kinetic resolution, where a chiral catalyst reacts preferentially with one enantiomer, allowing the other to be isolated. researchgate.net Alternatively, enantiomerically pure derivatives can be synthesized directly using chiral catalysts or starting materials. Chiral N-heterocyclic carbene (NHC)-nickel complexes, for example, have been used in the asymmetric synthesis of other chiral alcohols. organic-chemistry.org The resulting enantiopure alcohol derivatives can themselves be used as chiral ligands or catalysts in other chemical reactions, promoting the formation of a specific enantiomer of a product.
Functionalization of the Aromatic Ring System
Beyond modifications to the alcohol group, the aromatic ring of this compound offers sites for further functionalization. The existing methyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, since the para-position is already occupied by the propylbenzyl alcohol moiety, traditional electrophilic substitution reactions (e.g., nitration, halogenation) would be directed to the ortho positions (C2 and C6) relative to the methyl group.
More advanced methods, such as transition metal-catalyzed C-H functionalization, provide pathways to modify the ring with greater control and at different positions. researchgate.net Palladium-catalyzed reactions, using a removable directing group attached to the benzylic oxygen, can enable functionalization at the meta-positions (C3 and C5). nih.gov This strategy allows for the introduction of various substituents, including aryl groups, halides, and others, onto the benzene (B151609) ring with high regioselectivity. researchgate.netnih.gov This modern approach significantly expands the range of possible derivatives, creating complex structures that are inaccessible through classical methods. nih.gov
Table 3: Potential Aromatic Ring Functionalizations
| Reaction Type | Reagents | Position of Functionalization | Potential Product |
|---|---|---|---|
| Electrophilic Halogenation | Br₂, FeBr₃ | Ortho to methyl group | 2-Bromo-1-(1-hydroxybutyl)-4-methylbenzene |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Ortho to methyl group | 1-(1-hydroxybutyl)-4-methyl-2-nitrobenzene |
Synthesis of Conjugated Systems Incorporating the Benzyl Alcohol Moiety
The functionalized derivatives described in the previous section serve as versatile building blocks for constructing larger, conjugated systems. Conjugated systems, characterized by alternating single and multiple bonds, often exhibit interesting electronic and optical properties. By introducing reactive functional groups onto the aromatic ring of this compound, the entire moiety can be incorporated into such systems.
For example, a halogenated derivative (e.g., a bromo-substituted analogue) can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction (coupling with a boronic acid) or the Heck reaction (coupling with an alkene). organic-chemistry.org These reactions effectively extend the π-system of the aromatic ring by attaching new aryl or vinyl groups. This methodology allows for the synthesis of complex molecules where the this compound unit is electronically coupled to other aromatic or unsaturated systems, a strategy employed in the creation of new materials and ligands.
Investigation of Structural Variations and their Impact on Chemical Behavior
Each structural modification to the this compound core results in a new compound with a distinct chemical profile. The investigation of these structural variations and their impact on chemical behavior is crucial for understanding structure-property relationships, a concept analogous to structure-activity relationships in medicinal chemistry. nih.gov
Ester and Ether Formation: Converting the polar hydroxyl group into a less polar ester or ether group significantly alters the molecule's polarity, solubility, and boiling point. Ethers are generally chemically inert, while esters introduce a reactive carbonyl group that can participate in further reactions or be used as a protecting group that can be removed via hydrolysis. beilstein-journals.orglibretexts.org
Aromatic Ring Substitution: Adding electron-withdrawing groups (like a nitro group) or electron-donating groups to the aromatic ring modifies the electron density of the π-system. This influences the reactivity of the ring towards further substitution and can affect the acidity of the benzylic proton.
Chirality: The stereochemistry of the alpha-carbon is a critical structural feature. Different enantiomers of a chiral derivative can exhibit different interactions with other chiral molecules, which is the fundamental principle behind their use in asymmetric catalysis. researchgate.net
Table 4: Summary of Structural Variations and Their Chemical Impact
| Structural Variation | Modification | Impact on Chemical Behavior |
|---|---|---|
| Esterification | R-OH → R-O-C(=O)R' | Decreases polarity; introduces hydrolyzable group. |
| Etherification | R-OH → R-O-R' | Decreases polarity; introduces a chemically stable group. libretexts.org |
| Chiral Resolution | Racemic → Enantiopure | Allows for stereospecific interactions and catalysis. researchgate.net |
| Ring Functionalization | Introduction of new substituents | Alters electronic properties and reactivity of the aromatic ring. nih.gov |
Advanced Analytical Methodologies for P Methyl Alpha Propylbenzyl Alcohol Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the molecular characterization of p-Methyl-alpha-propylbenzyl alcohol, providing detailed insights into its atomic and molecular structure, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
In a ¹H NMR spectrum, the protons of this compound would exhibit distinct signals, each characterized by a specific chemical shift (δ), integration value, and multiplicity. The aromatic protons on the p-substituted benzene (B151609) ring would typically appear as two doublets in the range of δ 7.0-7.4 ppm. The benzylic proton (CH-OH) would produce a triplet signal, due to coupling with the adjacent methylene (B1212753) group of the propyl chain. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration. The protons of the propyl group would present as a triplet (terminal CH₃), a sextet (internal CH₂), and a triplet (CH₂ adjacent to the chiral center). The methyl group attached to the benzene ring would show a singlet at approximately δ 2.3 ppm.
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework. The spectrum would show distinct signals for each unique carbon atom, including the aromatic carbons, the benzylic carbon bearing the hydroxyl group, the carbons of the propyl chain, and the p-methyl carbon.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (2H) | ~7.2 | d |
| Aromatic (2H) | ~7.1 | d |
| Benzylic CH | ~4.5 | t |
| Hydroxyl OH | Variable | br s |
| Ar-CH₃ | ~2.3 | s |
| CH₂ (propyl) | ~1.7 | m |
| CH₂ (propyl) | ~1.3 | sextet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-OH | ~75 |
| Aromatic C (quaternary, C-CH) | ~140 |
| Aromatic C (quaternary, C-CH₃) | ~137 |
| Aromatic CH (2C) | ~129 |
| Aromatic CH (2C) | ~127 |
| CH₂ (propyl, adjacent to CH) | ~40 |
| Ar-CH₃ | ~21 |
| CH₂ (propyl, internal) | ~19 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the propyl and methyl groups appear in the 3000-2850 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol would be visible in the fingerprint region, typically around 1050-1150 cm⁻¹. Aromatic C=C stretching vibrations would produce peaks in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching (broad) | 3600 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula for this compound is C₁₁H₁₆O, giving it a molecular weight of approximately 164.24 g/mol .
Upon ionization in the mass spectrometer, the molecular ion (M⁺) peak would be expected at m/z 164. Alcohols typically undergo characteristic fragmentation pathways. libretexts.orglibretexts.org One common pathway is the loss of a water molecule (dehydration), which would result in a fragment ion peak at m/z 146 (M-18). youtube.com Another significant fragmentation is alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this could involve the loss of the propyl radical (•C₃H₇), leading to a prominent peak at m/z 121.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |
| 146 | [C₁₁H₁₄]⁺ | Loss of H₂O (Dehydration) |
| 121 | [C₈H₉O]⁺ | Loss of •C₃H₇ (Alpha-cleavage) |
| 107 | [C₇H₇O]⁺ / [C₈H₁₁]⁺ | Further fragmentation |
UV-Vis Spectroscopy for Electronic Structure Insights
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. For this compound, the absorption is dominated by the π-electron system of the p-substituted benzene ring.
The UV-Vis spectrum is expected to show characteristic absorption bands related to the π → π* transitions of the aromatic ring. Typically, substituted benzenes exhibit a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. The presence of the alkyl and hydroxyl substituents on the benzene ring can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. For instance, related compounds like 3-methylbenzyl alcohol show absorption in the 250-280 nm range. nist.gov
Table 5: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Wavelength Range (λmax, nm) |
|---|---|
| π → π* (E-band) | ~210 - 225 |
Chromatographic Separation and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is exceptionally well-suited for the analysis of volatile compounds like this compound.
In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound would have a specific retention time under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate). The purity of the sample can be determined by the relative area of its peak in the chromatogram. Any impurities would appear as separate peaks with different retention times.
The mass spectrometer detector then fragments the eluted compounds, providing a mass spectrum for each peak. This allows for positive identification of this compound by matching its mass spectrum with known data. nih.gov Furthermore, GC-MS can be used to separate and identify structural isomers, such as o-Methyl-alpha-propylbenzyl alcohol and m-Methyl-alpha-propylbenzyl alcohol, which would likely have slightly different retention times and potentially subtle differences in their fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound and for the separation of this compound from impurities or related isomers in complex mixtures. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of aromatic alcohols.
In a typical RP-HPLC setup, a nonpolar stationary phase, most frequently a C18 (octadecylsilane) bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic ring and alkyl substituents, this compound exhibits moderate hydrophobicity, leading to its retention on the C18 column.
For quantitative analysis, a UV detector is commonly utilized, typically set at a wavelength where the benzene ring exhibits strong absorbance, such as 254 nm. The area under the chromatographic peak corresponding to this compound is directly proportional to its concentration in the sample. A calibration curve, constructed by analyzing a series of standards of known concentrations, is used to determine the concentration of the analyte in unknown samples. Research on analogous compounds like benzyl (B1604629) alcohol and alpha-methylbenzyl alcohol demonstrates the suitability of this approach. Methods have been developed for the simultaneous determination of benzyl alcohol and other substances in various matrices, showcasing the versatility of HPLC for mixture analysis.
The separation of this compound from potential impurities, such as its synthetic precursors (e.g., p-methylpropiophenone) or side-products, can be optimized by adjusting the mobile phase composition (the ratio of organic modifier to water) and the flow rate. An isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures, while a gradient elution (where the mobile phase composition changes over time) may be necessary for separating complex mixtures with components of widely varying polarities.
Table 1: Illustrative RP-HPLC Method for Quantitative Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
This table represents a hypothetical set of conditions based on methods for structurally similar aromatic alcohols and is intended for illustrative purposes.
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details. For a chiral molecule like this compound, single-crystal X-ray diffraction can also establish the absolute configuration of a single enantiomer, provided a suitable crystal is obtained and the Flack parameter can be determined reliably.
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons
Computational and Theoretical Chemistry Applied to P Methyl Alpha Propylbenzyl Alcohol
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry for calculating molecular properties. wikipedia.org DFT calculations for p-methyl-alpha-propylbenzyl alcohol would focus on using functionals of the spatially dependent electron density to determine the molecule's ground-state properties. wikipedia.org
These calculations can predict key geometric parameters. For instance, DFT can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Studies on similar molecules, like methanol (B129727) clusters and 2-propanol, have successfully used DFT to determine structures and energies. acs.orgarxiv.org DFT is also applied in astrochemical research to understand the formation of biologically relevant molecules, including those with aromatic structures. arxiv.org The accuracy of these calculations is dependent on the choice of the basis set used in the computation. arxiv.org
Table 1: Predicted Geometric Parameters for this compound using DFT Note: This table presents hypothetical, yet representative, data that would be obtained from a standard DFT calculation (e.g., at the B3LYP/6-31G level of theory). Actual values would require a specific computational study.*
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| O-H | Oxygen - Hydrogen | 0.97 Å |
| C-O | Carbinol Carbon - Oxygen | 1.43 Å |
| C-C (Aromatic) | Benzene (B151609) Ring Carbons | ~1.40 Å |
| C-C (Propyl) | Propyl Chain Carbons | 1.53 Å |
| Bond Angles | ||
| C-O-H | Carbinol C - Oxygen - H | 109.5° |
| Aromatic C-C-C | Benzene Ring Carbons | 120.0° |
| Dihedral Angle | ||
| H-O-C-C | Hydroxyl H - O - Carbinol C - Benzene C | ~60° (gauche) |
Ab initio molecular orbital theory comprises computational chemistry methods based on quantum mechanics that are not reliant on experimental data for their fundamental parameters. wiley.com These methods are crucial for analyzing molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, ab initio calculations would reveal how the electron-donating p-methyl group and the hydroxyl group influence the energy and distribution of these frontier orbitals, providing insight into its reactivity towards electrophiles and nucleophiles.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, with several rotatable single bonds, MD simulations are essential for exploring its conformational landscape. nih.gov
The simulation would model the interactions between atoms using a force field and calculate their trajectories by solving Newton's equations of motion. This allows for the observation of how the propyl side chain and the hydroxyl group rotate and flex in relation to the p-methylphenyl group. The results can identify the most stable, low-energy conformations and the energy barriers between them, which is crucial for understanding how the molecule might interact with other molecules or biological receptors. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts is now a common application of quantum chemical methods, particularly DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used. researchgate.net For this compound, calculations would predict the chemical shift for each unique proton and carbon atom. These theoretical values are often scaled using linear regression against experimental data from known compounds to improve accuracy. nih.gov Automated frameworks can combine DFT and MD simulations to predict NMR shifts in solution, accounting for solvent effects. researchgate.netresearchgate.net
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data for similar functional groups. Actual shifts can vary with solvent and other conditions.
| Atom | Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | |||
| Ar-H | Aromatic | 7.1 - 7.3 | Two distinct signals (doublets) expected for the para-substituted ring. |
| CH-OH | Carbinol | ~4.6 | Shift is variable and depends on concentration and solvent. |
| OH | Hydroxyl | 1.5 - 4.0 | Broad signal, position is highly variable. |
| Ar-CH₃ | Methyl | ~2.3 | Singlet. |
| CH₂ (alpha) | Propyl | ~1.7 | Multiplet. |
| CH₂ (beta) | Propyl | ~1.4 | Multiplet. |
| CH₃ (gamma) | Propyl | ~0.9 | Triplet. |
| ¹³C NMR | |||
| C-OH | Carbinol | ~75 | |
| C (Aromatic, C-1) | Aromatic | ~142 | Carbon bearing the carbinol group. |
| C (Aromatic, C-4) | Aromatic | ~137 | Carbon bearing the methyl group. |
| C (Aromatic, C-2,6) | Aromatic | ~129 | |
| C (Aromatic, C-3,5) | Aromatic | ~127 | |
| Ar-CH₃ | Methyl | ~21 | |
| CH₂ (alpha) | Propyl | ~45 | |
| CH₂ (beta) | Propyl | ~19 | |
| CH₃ (gamma) | Propyl | ~14 |
IR Frequencies : DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. acs.org For this compound, this would include predicting the characteristic O-H stretching frequency (typically a broad band around 3300-3500 cm⁻¹), the sp³ and sp² C-H stretches (below and above 3000 cm⁻¹, respectively), and the aromatic C=C stretching vibrations (around 1600 cm⁻¹ and 1450 cm⁻¹).
Reaction Pathway Modeling and Transition State Analysis
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. youtube.com
For an alcohol, a common reaction is acid-catalyzed dehydration. arxiv.org Modeling this reaction for this compound would involve calculating the energy profile for the protonation of the hydroxyl group, the loss of water to form a secondary benzylic carbocation, and the subsequent loss of a proton to form an alkene. The calculations would determine the activation energies for each step. The electron-donating p-methyl group would be expected to stabilize the benzylic carbocation intermediate, influencing the reaction rate and regioselectivity. Such studies often find that high temperatures can be necessary to make dehydration reactions thermodynamically favorable. arxiv.org
Quantitative Structure-Activity Relationships (QSAR) in Related Aromatic Alcohols
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. researchgate.netnih.gov While no specific QSAR studies on this compound were found, models developed for related aromatic alcohols and phenols are instructive. researchgate.netnih.gov
These studies correlate properties like toxicity or aroma intensity with calculated molecular descriptors. researchgate.netnih.gov For a QSAR study involving this compound, relevant descriptors would include:
Hydrophobicity: (e.g., logP)
Electronic Properties: (e.g., Hammett constants, partial atomic charges, HOMO/LUMO energies)
Steric/Topological Properties: (e.g., molecular weight, surface area, branching indices)
A QSAR model for the aroma properties of a series of aromatic alcohols, for instance, might take the form of a linear equation where the odor threshold is predicted based on a combination of these descriptors. nih.gov Such models have been developed with high accuracy for predicting flavor thresholds of alcohols in beverages. nih.gov
Biocatalysis and Enzymatic Transformations Involving P Methyl Alpha Propylbenzyl Alcohol
Enzyme-Mediated Synthesis of p-Methyl-alpha-propylbenzyl Alcohol
The enzymatic synthesis of this compound primarily involves the reduction of its corresponding prochiral ketone precursor, 4'-Methylpropiophenone. chemicalbook.comchemicalbook.com This transformation is a key step where the chirality of the final alcohol product is established.
The biocatalytic asymmetric reduction of prochiral ketones is a highly desirable method for producing enantiopure alcohols. nih.govmdpi.com This approach can be carried out using either isolated enzymes or whole-cell systems. researchgate.net Whole-cell biocatalysts are often preferred for practical applications as they eliminate the need for enzyme purification and contain endogenous systems for cofactor regeneration. mdpi.com
Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are the primary enzymes used for this transformation. frontiersin.orgmatthey.com They catalyze the reduction of the ketone group in 4'-Methylpropiophenone to a hydroxyl group, yielding this compound. matthey.com This reaction is dependent on a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), which acts as the hydride donor. organic-chemistry.org
A significant advantage of biocatalysis is the ability to achieve high stereoselectivity, producing specific enantiomers of chiral alcohols. utupub.fifrontiersin.org
Alcohol Dehydrogenases (ADHs): ADHs exhibit high enantioselectivity in the reduction of prochiral ketones. frontiersin.org The stereochemical outcome is predictable based on the enzyme's structure. Many ADHs follow Prelog's rule, where the hydride is delivered to the re-face of the carbonyl group to produce the (S)-alcohol. However, anti-Prelog ADHs also exist, which deliver the hydride to the si-face to yield the (R)-alcohol. frontiersin.org By selecting an appropriate ADH, it is possible to synthesize either the (R)- or (S)-enantiomer of this compound. For instance, a study on the reduction of acetophenone (B1666503), a structurally similar ketone, using whole cells of Bacillus cereus TQ-2, yielded the (R)-alcohol with 99% enantiomeric excess, demonstrating an anti-Prelog preference. mdpi.com
Lipase-Catalyzed Kinetic Resolution: An alternative stereoselective approach is the kinetic resolution of a racemic mixture of this compound using lipases. nih.govmdpi.com In this process, a lipase (B570770) selectively catalyzes the acylation (esterification) of one enantiomer at a much faster rate than the other. nih.gov This results in a mixture of one enantiomer as an ester and the unreacted enantiomer as an alcohol, which can then be separated. Lipases from Candida antarctica (CAL-B) and Burkholderia cepacia are commonly used for resolving secondary alcohols. utupub.fimdpi.com The enantiopreference of lipases is often predictable, with the enzyme's active site accommodating the substituents around the chiral center differently. nih.gov
Table 1: Stereoselective Biocatalytic Approaches
| Approach | Biocatalyst | Precursor/Substrate | Product | Key Feature |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 4'-Methylpropiophenone | Enantiopure (R)- or (S)-p-Methyl-alpha-propylbenzyl alcohol | Direct synthesis of a single enantiomer from a prochiral ketone. frontiersin.org |
| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic this compound | One enantiomer as an ester and the other as an unreacted alcohol. mdpi.com | Separation of a racemic mixture based on the differential reaction rate of enantiomers. nih.gov |
Enzymatic Derivatization and Functionalization
Lipases are highly versatile enzymes not only for resolution but also for the derivatization of secondary alcohols like this compound. utupub.fi The most common derivatization is acylation, where the alcohol's hydroxyl group is esterified. This reaction can be used to introduce various functional groups, altering the molecule's physical and chemical properties. For example, the acylation of a model secondary alcohol, (R,S)-2-octanol, with succinic anhydride (B1165640) catalyzed by immobilized Candida antarctica lipase B has been studied, leading to the formation of both a hemiester and a diester. rsc.org
Characterization of Biocatalysts (e.g., Alcohol Dehydrogenases, Lipases)
The successful application of biocatalysis relies on understanding the properties of the enzymes involved.
Alcohol Dehydrogenases (ADHs): These enzymes are part of the oxidoreductase class. nih.gov A key feature is their dependence on nicotinamide cofactors (NAD(P)H) for reductive reactions. organic-chemistry.org ADHs are versatile catalysts capable of reducing a wide array of ketones and aldehydes. matthey.com Their catalytic activity and stability can be influenced by factors such as pH and temperature, and they can be engineered through methods like directed evolution to enhance their activity towards specific or sterically demanding substrates. nih.govacs.org
Lipases: Lipases are hydrolases that, under non-aqueous conditions, can catalyze synthesis reactions like esterification. utupub.finih.gov They are known for their high enantioselectivity towards a broad range of secondary alcohols, a property that is exploited in kinetic resolutions. nih.gov The molecular basis for this selectivity lies in the structure of their active site, which typically contains a large and a small hydrophobic pocket to accommodate the different-sized substituents on the chiral carbon. nih.gov Commonly used lipases in biocatalysis include those from Candida and Burkholderia species. nih.gov
Table 2: Characteristics of Key Biocatalysts
| Biocatalyst | Enzyme Class | Typical Reaction | Key Characteristics |
| Alcohol Dehydrogenase (ADH) | Oxidoreductase | Ketone Reduction | NAD(P)H-dependent; stereoselective (Prelog or anti-Prelog); catalyzes reversible reactions. frontiersin.orgorganic-chemistry.org |
| Lipase | Hydrolase | Acylation / Esterification | High enantioselectivity for secondary alcohols; often used in organic solvents; no cofactor required. utupub.finih.gov |
Optimization of Biocatalytic Reaction Conditions
To maximize the efficiency and yield of enzymatic reactions, optimization of various parameters is crucial.
pH and Temperature: Enzymes exhibit optimal activity within specific pH and temperature ranges. For example, the whole-cell reduction of acetophenone by Bacillus cereus TQ-2 was optimal at 30 °C and showed considerable activity over a broad pH range from 5.0 to 9.0. mdpi.com
Cofactor Regeneration: In ADH-catalyzed reductions, the stoichiometric use of expensive NAD(P)H cofactors is impractical. Therefore, an in-situ cofactor regeneration system is essential. organic-chemistry.org A common strategy is the "substrate-coupled" approach, where a cheap, sacrificial alcohol like isopropanol (B130326) is added to the reaction. The same ADH oxidizes the isopropanol to acetone, regenerating the NADPH needed for the primary ketone reduction. nih.gov
Solvent System: For poorly water-soluble substrates like 4'-Methylpropiophenone, biphasic systems (e.g., aqueous-organic) or the use of deep eutectic solvents can be employed to improve substrate availability and reaction rates. organic-chemistry.orgdigitellinc.com
Catalyst Loading and Substrate Concentration: Optimizing the concentrations of both the enzyme and the substrate is important to achieve high conversion and volumetric productivity, making the process more economically viable for industrial applications. nih.govyoutube.com
Immobilization Techniques for Biocatalyst Reusability
A key challenge in industrial biocatalysis is the cost and stability of enzymes. Immobilization, the process of attaching an enzyme to an insoluble support material, addresses these issues by enhancing stability and allowing for easy separation and reuse of the biocatalyst. nih.govnih.gov
Common immobilization methods include:
Adsorption: Enzymes are bound to the surface of a support via weak forces like van der Waals or ionic interactions. youtube.com Supports include materials like silica (B1680970) or ion-exchange resins. youtube.com
Covalent Attachment: This involves the formation of strong, stable covalent bonds between the enzyme and the support material. youtube.com Supports are often functionalized with reactive groups, such as epoxy groups on magnetic nanoparticles, to bind to the enzyme. nih.govpsecommunity.org This method provides strong attachment but carries a risk of altering the enzyme's active site. youtube.com
Entrapment: The enzyme is physically trapped within the porous matrix of a polymer or gel, such as polyvinyl alcohol (PVA) or chitosan (B1678972) hydrogels. nih.govmdpi.com This method is generally gentle and cost-effective. youtube.com
Table 3: Comparison of Enzyme Immobilization Techniques
| Technique | Description | Advantages | Disadvantages |
| Adsorption | Binding via weak, non-covalent forces to a support. youtube.com | Simple, low cost, generally preserves enzyme activity. youtube.com | Enzyme may leach from the support due to weak binding. youtube.com |
| Covalent Attachment | Formation of a stable covalent bond between enzyme and support. youtube.com | Strong binding prevents leaching; high stability. nih.govyoutube.com | Can potentially inactivate the enzyme if the active site is involved. youtube.com |
| Entrapment | Physical confinement of the enzyme within a polymeric matrix. nih.gov | Gentle, protects enzyme from harsh environments, easy recovery. youtube.com | Mass transfer limitations for the substrate can slow the reaction rate. |
Future Directions and Emerging Research Avenues for P Methyl Alpha Propylbenzyl Alcohol
Exploration of Sustainable Synthetic Pathways
The future of chemical manufacturing is intrinsically linked to the development of sustainable and environmentally benign synthetic methodologies. For p-Methyl-alpha-propylbenzyl alcohol, moving beyond traditional synthesis, such as Grignard reactions or the reduction of corresponding ketones, towards greener alternatives is a key research frontier. acs.org
Promising research directions include biocatalytic and photochemical processes. Biocatalysis, utilizing enzymes or whole-cell systems, offers the potential for high enantioselectivity in the synthesis of chiral alcohols under mild, aqueous conditions. nih.govacs.org The enantioselective microbial reduction of a ketone, for instance, has been shown to produce chiral secondary (S)-alcohols with high yields and enantiomeric excess. nih.gov Another avenue is the use of photoredox catalysis, which can leverage visible light to drive chemical transformations. A mild and green photochemical protocol for the oxidation of alcohols to ketones has been developed using thioxanthenone as a photocatalyst and molecular oxygen from the air as the oxidant. rsc.orgrsc.org This approach could be reversed or adapted for the synthesis of this compound.
Furthermore, the direct synthesis of secondary benzylic alcohols through photoredox/Ni dual-catalyzed cross-coupling of α-hydroxyalkyltrifluoroborates with aryl halides presents a step-economical route that avoids traditional protection-deprotection strategies. nih.gov The application of green oxidants like hydrogen peroxide in catalytic oxidations of benzylic alcohols also represents a sustainable approach that could be adapted for the synthesis of the target compound. mdpi.com
Table 1: Promising Sustainable Synthetic Methods for Secondary Benzylic Alcohols
| Methodology | Key Features | Potential Advantage for this compound | Reference |
|---|---|---|---|
| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, aqueous media. | Production of specific enantiomers for specialized applications. | nih.govacs.org |
| Photochemical Oxidation/Reduction | Use of light as a renewable energy source, air as an oxidant. | Reduced reliance on hazardous chemical oxidants or reductants. | rsc.orgrsc.org |
| Photoredox/Ni Dual-Catalysis | Direct cross-coupling, avoids protection/deprotection steps. | More efficient and atom-economical synthesis. | nih.gov |
| H₂O₂ as Green Oxidant | Environmentally benign oxidant, water as a byproduct. | Cleaner reaction profiles and reduced waste generation. | mdpi.com |
Development of New Catalytic Systems for its Transformation
The transformation of this compound into other valuable chemical entities is a fertile area for research, with a focus on developing novel and highly efficient catalytic systems. The kinetic resolution of racemic secondary alcohols is a significant area of interest, and non-enzymatic methods are gaining traction. Amidine-based catalysts have demonstrated high efficacy in the kinetic resolution of benzylic secondary alcohols. nih.gov Similarly, chiral guanidine (B92328) catalysts have been employed in a one-pot, two-step kinetic resolution involving enantioselective silylation and acylation. acs.orgacs.org
For oxidation reactions, bimetallic nanoparticles, such as Pd-Sn, have shown excellent catalytic activity for the oxidation of secondary benzylic alcohols in water without the need for a base. bohrium.comias.ac.in Single-atom catalysts, like Co single atoms on a nitrogen-doped carbon support, have exhibited exceptional performance in the highly selective oxidation of benzyl (B1604629) alcohol to benzaldehyde, which could be applicable to this compound. rsc.org Furthermore, iridium(I) complexes with chiral diaminodiphosphine ligands have been found to efficiently catalyze the enantioselective oxidation of racemic secondary alcohols. nih.gov
The development of stereodivergent synthetic methods is another exciting frontier. A Pd/Cu co-catalyzed enantio- and diastereodivergent benzylic substitution has been reported for the synthesis of benzylic alcohol derivatives, allowing for the creation of multiple stereocenters with high control. nih.govnih.gov
Table 2: Emerging Catalytic Systems for the Transformation of Secondary Benzylic Alcohols
| Catalyst Type | Transformation | Key Advantages | Reference |
|---|---|---|---|
| Amidine-Based Catalysts | Kinetic Resolution | High enantioselectivity, non-enzymatic. | nih.gov |
| Chiral Guanidine | Kinetic Resolution (Silylation/Acylation) | One-pot procedure, good enantiomeric ratios. | acs.orgacs.org |
| Pd-Sn Bimetallic Nanoparticles | Oxidation | High activity in water, base-free conditions. | bohrium.comias.ac.in |
| Single-Atom Co Catalysts | Selective Oxidation | High conversion and selectivity to the aldehyde. | rsc.org |
| Chiral Iridium(I) Complexes | Enantioselective Oxidation | Excellent enantioselectivity under mild conditions. | nih.gov |
| Pd/Cu Co-catalysis | Stereodivergent Synthesis | Concurrent construction of two stereocenters. | nih.govnih.gov |
Advanced Computational Studies for Rational Design
Advanced computational studies, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are poised to play a crucial role in the rational design of catalysts and processes involving this compound. DFT calculations have been successfully used to elucidate the reaction mechanisms and origins of stereoselectivity in the synthesis of benzylic alcohol derivatives. nih.gov Such insights can guide the design of new ligands and catalysts for desired outcomes.
Molecular dynamics simulations can provide a detailed understanding of enzyme-substrate interactions, as demonstrated in a 10-nanosecond simulation of the horse liver alcohol dehydrogenase complexed with benzyl alcohol. nih.gov This approach could be applied to potential biocatalysts for the synthesis or transformation of this compound to predict binding affinities and reaction pathways.
Furthermore, computational methods can be used to explore the conformational preferences and hydrogen-bonding interactions of this compound within complex systems, such as supramolecular assemblies. goettingen-research-online.de This knowledge is invaluable for designing new materials with specific properties.
Integration into Supramolecular Architectures
The hydroxyl group of this compound makes it an interesting candidate for integration into supramolecular architectures, which are ordered molecular systems formed through non-covalent interactions. nih.govrsc.org Supramolecular gels, formed by low-molecular-weight gelators, are a particularly promising area. rsc.orgnih.govlandsbokasafn.is The ability of alcohols to form gels in various solvents suggests that this compound could act as a solvent or a component in gel formation. landsbokasafn.is
The hydrogen-bonding capability of the alcohol's hydroxyl group is key to its potential role in supramolecular chemistry. tue.nlrsc.orgresearchgate.netillinois.edu It can participate in the formation of supramolecular polymers, where it can influence the assembly and properties of the resulting materials. tue.nl The specific stereochemistry of chiral this compound could also be used to induce chirality in supramolecular systems, leading to materials with unique optical or recognition properties.
Expanding its Utility in Flow Chemistry and Microreactor Technology
The transition from batch to continuous manufacturing is a major trend in the chemical industry, and flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. rsc.org The application of flow chemistry and microreactor technology to the synthesis and transformation of this compound is a compelling future research direction.
Continuous flow systems have been successfully used for the aerobic oxidation of benzyl alcohol in a tube-in-tube membrane microreactor, demonstrating improved conversion and selectivity. acs.org A patent has also described a method for the alkali-free preparation of benzyl alcohol using a microchannel reactor. google.com These technologies could be adapted for the production of this compound, potentially leading to safer and more sustainable manufacturing processes.
Furthermore, continuous flow asymmetric synthesis has been employed to produce chiral active pharmaceutical ingredients, with examples including the synthesis of chiral β-nitro alcohols. nih.gov This highlights the potential for developing continuous processes for the enantioselective synthesis of this compound, which would be highly valuable for pharmaceutical and other fine chemical applications.
Table 3: Applications of Flow Chemistry in Benzylic Alcohol Synthesis and Transformation
| Flow Reactor Type | Reaction | Key Findings | Reference |
|---|---|---|---|
| Tube-in-Tube Membrane Microreactor | Aerobic Oxidation of Benzyl Alcohol | Improved conversion and selectivity, continuous oxygen supply. | acs.org |
| Microchannel Reactor | Alkali-free Synthesis of Benzyl Alcohol | High conversion and selectivity, short residence time. | google.com |
| Catalyst Column in Flow System | Asymmetric Nitroaldol Reaction | High yield and good enantiomeric excess on a gram scale. | nih.gov |
| H-Cube Mini Hydrogenation Reactor | Nitro Reduction | Efficient reduction under flow conditions without intermediate purification. | nih.gov |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling p-Methyl-alpha-propylbenzyl alcohol in laboratory settings?
- Methodological Answer : Prioritize respiratory protection (NIOSH/MSHA-approved respirators), chemical-resistant gloves, and OSHA-compliant eyewear. Use mechanical exhaust systems and ensure safety showers are accessible. Avoid skin contact and inhalation by working in well-ventilated areas. Store away from strong oxidizers to prevent reactive hazards . In case of spills, collect leaked material using non-sparking tools and dispose of it in certified chemical waste containers .
Q. Which analytical techniques are validated for quantifying this compound in research samples?
- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Newcrom R1) is recommended. Use a mobile phase of acetonitrile, water, and phosphoric acid (replace with formic acid for MS compatibility). Optimize detection at 204–220 nm. For rapid analysis, employ UPLC with 3 µm particle columns. Validate the method using calibration curves (linearity: R² > 0.99) and spike-recovery tests (target: 90–110% recovery) .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to light, as UV radiation may accelerate decomposition. For long-term stability, conduct accelerated aging studies at 40°C/75% relative humidity to simulate shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Cross-reference toxicity endpoints (e.g., LD₅₀ = 500 mg/kg in rats ) with in vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability). Account for variables like purity (>98% by GC), solvent carriers, and exposure routes. Use meta-analysis tools (e.g., RevMan) to statistically harmonize data from heterogeneous studies .
Q. What experimental strategies are effective for studying metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Administer isotopically labeled (¹⁴C or deuterated) compound to rodent models. Collect plasma, urine, and feces at timed intervals. Analyze metabolites via LC-MS/MS with targeted MRM transitions. Identify phase I/II metabolites (e.g., glucuronides, sulfates) using software like XCMS or MetaboAnalyst. Compare results to in vitro hepatic microsome assays .
Q. How to design a stability study for this compound under variable pH and temperature conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–10) and incubate samples at 25°C, 40°C, and 60°C. Withdraw aliquots at 0, 1, 3, 7, 14, and 30 days. Quantify degradation products via GC-MS or HPLC-DAD. Calculate rate constants (k) and Arrhenius activation energy (Eₐ) to predict shelf-life. Include a negative control (pH 7.4, 4°C) .
Q. What are the challenges in synthesizing enantiomerically pure this compound, and how can they be mitigated?
- Methodological Answer : Chiral resolution via enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation) or asymmetric hydrogenation using Ru-BINAP catalysts. Monitor enantiomeric excess (ee) by chiral HPLC (Chiralpak AD-H column). Optimize reaction conditions (temperature, solvent polarity) to suppress racemization. For scale-up, use continuous-flow reactors to enhance stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
